molecular formula C10H15N3S2 B8387343 4-Aminopyridin-3-yl diethylcarbamodithioate

4-Aminopyridin-3-yl diethylcarbamodithioate

Cat. No. B8387343
M. Wt: 241.4 g/mol
InChI Key: GKLJEIZOCFVHKS-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

An opaque solution of 4-pivalamidopyridin-3-yl diethylcarbamodithioate (21.9 g, 67 mmol) in methanol (220 mL) and 1 N sodium hydroxide (220 mL) was stirred at r.t. for 20 h. Tlc showed consumption of starting material. The clear yellow solution was diluted with water (500 mL). After letting the turbid solution stand for 5 min, crystals precipitated out. The solid was filtered off, washed with water (2×50 mL) and diethyl ether (3×50 mL), and air dried to afford 4-aminopyridin-3-yl diethylcarbamodithioate (10.05 g, 62%) as colorless plate like crystals. 1H NMR: δ (CDCl3, 400 MHz) 1.30 (t, J=7 Hz, 3H), 1.44 (t, J=7 Hz, 3H), 3.90 (q, J=7 Hz, 2H), 4.03 (q, J=7 Hz, 2H), 4.68 (br. s., 2H), 6.65 (d, J=5.5 Hz, 1H), 8.25-8.30 (m, 2H).
Name
4-pivalamidopyridin-3-yl diethylcarbamodithioate
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]([S:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[NH:13]C(=O)C(C)(C)C)=[S:5])[CH3:2]>CO.[OH-].[Na+]>[CH2:20]([N:3]([CH2:1][CH3:2])[C:4]([S:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[NH2:13])=[S:5])[CH3:21] |f:2.3|

Inputs

Step One
Name
4-pivalamidopyridin-3-yl diethylcarbamodithioate
Quantity
21.9 g
Type
reactant
Smiles
C(C)N(C(=S)SC=1C=NC=CC1NC(C(C)(C)C)=O)CC
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Name
Quantity
220 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
The clear yellow solution was diluted with water (500 mL)
CUSTOM
Type
CUSTOM
Details
for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
crystals precipitated out
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water (2×50 mL) and diethyl ether (3×50 mL), and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=S)SC=1C=NC=CC1N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10.05 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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